molecular formula C16H15N3O2S B2456235 N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034529-08-1

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2456235
CAS No.: 2034529-08-1
M. Wt: 313.38
InChI Key: CHRNCLVGONECQH-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide: is a synthetic organic compound that features a pyrrole ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Attachment of the Ethyl Linker: The pyrrole ring is then alkylated using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Thiazole and Benzamide Moieties: The thiazole ring is then coupled with 4-hydroxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target proteins. The benzamide moiety can further enhance binding affinity through additional hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yl)benzamide: Lacks the oxygen atom in the thiazole ring.

    N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)aniline: Replaces the benzamide moiety with an aniline group.

    N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzoic acid: Replaces the benzamide moiety with a benzoic acid group.

Uniqueness

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide is unique due to the presence of both the thiazole and benzamide moieties, which can provide a distinct set of interactions with biological targets

Properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(17-7-11-19-9-1-2-10-19)13-3-5-14(6-4-13)21-16-18-8-12-22-16/h1-6,8-10,12H,7,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRNCLVGONECQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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